Maleamic acid
Overview
Description
Mechanism of Action
Target of Action
Maleamic acid, a derivative of maleimide, is primarily used in the site-selective modification of proteins . It has been found to interact with proteins that contain reactive cysteinyl residues, which are essential for their catalytic activity . This interaction is crucial for the growth and survival of microorganisms, making this compound a potential antimicrobial agent .
Mode of Action
This compound interacts with its targets through a process known as transamidation . This process involves the reversible formation of amide bonds without any catalysts and under mild conditions . The presence of a carboxylic acid in the β-position allows these compounds to be in equilibrium with their anhydride and amine precursors . This equilibrium provides a pathway for reversible transamidation, leading to thermodynamic distributions of amides at room temperature .
Biochemical Pathways
This compound derivatives have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
Its molecular weight is 1150874 , which suggests it may have good bioavailability as compounds with a molecular weight less than 500 are generally well-absorbed .
Result of Action
The interaction of this compound with its targets results in significant changes at the molecular and cellular levels. For instance, in lithium-ion batteries, this compound significantly reduces cell impedance by reforming its chemical structure into new nitrogen-based highly ionic diffusion compounds . This leads to an increase in the performance of the lithium-ion battery .
Action Environment
The action of this compound is influenced by the solvent environment. For example, its photophysical properties, such as absorption and fluorescence spectra, vary with the polarity of the solvent . Additionally, this compound derivatives exhibit high stability towards hydrolysis in acidic media , suggesting that the pH of the environment can influence the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Amino-4-oxobut-2-enoic acid typically involves the reaction of maleic anhydride with ammonia or an amine in the presence of a solvent such as acetic acid . The reaction is carried out at ambient temperature for 24 hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of (Z)-4-Amino-4-oxobut-2-enoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization from a mixture of isopropyl alcohol and water .
Chemical Reactions Analysis
Types of Reactions: (Z)-4-Amino-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of (Z)-4-Amino-4-oxobut-2-enoic acid .
Scientific Research Applications
(Z)-4-Amino-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- Atropic acid
- Acrylic acid
- Maleic acid
Comparison: (Z)-4-Amino-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-amino-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870612 | |
Record name | 4-Amino-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of N-(4-Methoxyphenyl)maleamic acid?
A1: The molecular formula of N-(4-Methoxyphenyl)this compound is C11H11NO4. []
Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: FTIR, UV-Vis, and 1H-NMR spectroscopy are frequently used to confirm the structure of this compound derivatives. [, , , , , ] For instance, the disappearance of specific peaks related to the anhydride group and the appearance of new peaks corresponding to the amide bond in the FTIR spectrum can confirm the successful synthesis of poly[ethylene-alt-R-N-(1-phenylethyl)this compound] from poly(ethylene-alt-maleic anhydride) and R-(+)α-phenylethylamine. []
Q3: Can you describe a common synthetic route for Maleamic Acids?
A3: Maleamic acids are often synthesized by reacting maleic anhydride with various amines. [, , , , , , ] The reaction conditions, such as solvent, temperature, and catalyst, can be adjusted to optimize the yield and selectivity of specific isomers. []
Q4: What is a unique characteristic observed in the synthesis of some N-substituted Maleamic Acids?
A4: The presence of specific N-substituents, like benzyloxy or hydroxy groups, can influence the dehydration of N-substituted Maleamic Acids, favoring the formation of isomaleimides over maleimides. []
Q5: How can the ratio of maleimide to isomaleimide formation during this compound cyclodehydration be explained?
A5: Computational studies using PM3/AMSOL semiempirical calculations suggest that the ratio of maleimide to isomaleimide formation is dependent on the nature of the amide substituent (alkyl or aryl) and the reaction mechanism. The calculations favor a pathway involving an acyclic amide anion intermediate over a cyclic anion intermediate. []
Q6: What is the role of acetic anhydride in the cyclodehydration of Maleamic Acids?
A6: Computational studies have shown that acetic anhydride acts as a dehydrating agent in the cyclodehydration of Maleamic Acids. It facilitates the formation of a mixed anhydride intermediate, which then undergoes ring closure to form either the maleimide or isomaleimide depending on the substituent on the amide nitrogen. []
Q7: What are some applications of this compound derivatives?
A7: this compound derivatives have been investigated for several applications, including:
- Ion Exchange: Grafted polymers of polypropylene with this compound derivatives have shown potential for removing Cu, Zn, and Cd ions from aqueous solutions. []
- Herbicide Antidotes: N-Phenyl-maleimides, -isomaleimides, and -maleamic acids have been explored as potential herbicide antidotes or safeners due to their ability to interact with tissue thiols. []
- Corrosion Protection: Poly[N-(1,3-thiazo-2yl)]this compound and its nanocomposites with graphene oxide show promise as protective coatings against corrosion on low carbon steel. []
- Antibacterial Agents: The aforementioned poly[N-(1,3-thiazo-2yl)]this compound and its nanocomposites also exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. []
- Bioactive Materials: Poly(N-Imidazolyl this compound), synthesized from imidazole and maleic anhydride, has been investigated for its controlled release properties, potentially useful in drug delivery applications. [, ]
- Thermal Stabilizers: Mixed calcium and zinc salts of N-(3-amino-benzoic acid)terpene-maleamic acid have shown potential as thermal stabilizers for poly(vinyl chloride). []
- Pressure-Sensitive Adhesive Tapes: Copolymers of N-substituted long, straight-chain alkyl maleamic acids with vinyl co-monomers have been patented as release agents in pressure-sensitive adhesive tapes. []
- Orthopedic Applications: Biodegradable amino acid-containing anhydride oligomers, synthesized from methacrylated alaninyl this compound (MAMA) or methacrylated aminocaproyl this compound (MACMA), have been investigated for potential use in orthopedic applications due to their injectable and in situ crosslinkable properties. []
Q8: How does the incorporation of metal oxides affect the properties of this compound-based polymers?
A8: Adding metal oxide nanoparticles like CuO and ZnO to this compound-based polymers can enhance their anticorrosion properties. This improvement is attributed to the nanoparticles' ability to increase the polymer's barrier properties and provide active corrosion inhibition. []
Q9: What factors influence the performance of N-alkyl this compound telomer type surfactants?
A9: Factors like alkyl chain length, the number of alkyl chains, and the presence of calcium ions can influence the cmc, surface tension, foaming ability, and emulsion stability of these surfactants. []
Q10: How does N-ethylmaleimide (NEM) interact with Escherichia coli cells?
A10: NEM induces rapid potassium ion (K+) efflux from E. coli cells by reacting with cytoplasmic glutathione to form N-ethylsuccinimido-S-glutathione (ESG). ESG activates the KefB and KefC glutathione-gated K+ efflux systems. []
Q11: How are N-alkylmaleimides detoxified within E. coli?
A11: E. coli detoxifies N-alkylmaleimides, such as NEM and N-phenylmaleimide (NPM), through a glutathione-dependent process. This involves forming a glutathione adduct with NEM or NPM, followed by hydrolysis of the imide bond, releasing N-substituted maleamic acids, which are not toxic to E. coli. []
Q12: Has any research explored the anti-cancer activity of this compound derivatives?
A12: Yes, studies have investigated the potential of combining methoxyphenyl this compound (MPMA), an intermediate in pyrrolidine-nitrogen-mustard synthesis, with 5-fluorouracil (5-FU) for enhanced antitumor activity against sarcoma 180 and Ehrlich ascites carcinoma. []
Q13: What biological activities have been observed for N-alkylmaleamic acids?
A13: While some this compound derivatives show potential in various applications, a study found that N-alkylmaleamic acids with ethyl, 2-ethylamine, piperidinyl, phenyl, and phenylhydrazinyl substituents did not exhibit significant cytotoxic, antiviral (against SA-11 rotavirus), antibacterial, or antifungal properties in vitro. []
Q14: How has computational chemistry been used to study this compound derivatives?
A14: Computational studies employing methods like PM3/AMSOL have provided insights into the reaction mechanisms of this compound cyclodehydration, explaining the observed product ratios (maleimide vs. isomaleimide) based on the nature of substituents. [, ]
Q15: What insights have been gained from structure-activity relationship (SAR) studies on this compound derivatives?
A15: SAR studies have shown that the type and position of substituents on the this compound structure significantly influence its reactivity, stability, and biological activity. For example, electron-withdrawing groups on the phenyl ring of N-phenylmaleamic acids can modulate their reactivity towards nucleophiles. [, , ] Additionally, the presence and arrangement of alkyl substituents on the double bond of the this compound moiety influence its tendency to form maleimides or isoimides. []
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